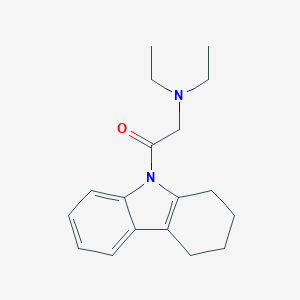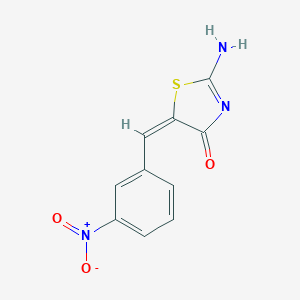![molecular formula C9H5FN4S B249936 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione (FIT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. FIT belongs to the family of triazinoindoles and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce the expression of genes that are involved in apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione research. One area of focus is the development of this compound-based drugs for cancer treatment. Another area of focus is the investigation of this compound as a potential therapeutic agent for viral and bacterial infections. Furthermore, research can be conducted to improve the solubility of this compound in water, which can increase its efficacy in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential pharmacological applications. Its unique structure and pharmacological properties make it a promising candidate for drug development. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities. However, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves the reaction of 7-azaindole with thiourea and a fluorinating agent. The reaction takes place in the presence of a catalyst, and the final product is obtained after purification through column chromatography. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, this compound has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Properties
Molecular Formula |
C9H5FN4S |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3,13H,(H,14,15) |
InChI Key |
YHQCWYFHLDAZFK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
SMILES |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
Canonical SMILES |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)


![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
